molecular formula C8H8F3NO B1351063 2-(2,2,2-Trifluoroethoxy)aniline CAS No. 57946-60-8

2-(2,2,2-Trifluoroethoxy)aniline

Cat. No.: B1351063
CAS No.: 57946-60-8
M. Wt: 191.15 g/mol
InChI Key: JIKIVGTUYSNUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2,2-Trifluoroethoxy)aniline is an organic compound with the molecular formula C8H8F3NO It is characterized by the presence of a trifluoroethoxy group attached to an aniline moiety

Scientific Research Applications

2-(2,2,2-Trifluoroethoxy)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of bioactive compounds.

    Medicine: Explored for its potential use in the synthesis of pharmaceutical agents, particularly those requiring fluorinated aromatic compounds.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethoxy)aniline in chemical reactions is complex and depends on the specific reaction. For example, in the iron porphyrin-catalyzed N-trifluoroethylation of anilines, the reaction proceeds via a cascade of diazotization and N-trifluoroethylation reactions .

Safety and Hazards

2-(2,2,2-Trifluoroethoxy)aniline is classified as harmful and comes with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust and contact with skin and eyes .

Future Directions

The future directions for 2-(2,2,2-Trifluoroethoxy)aniline are largely dependent on ongoing research and development in the field of organic chemistry. Given its unique properties and potential applications, it is likely that this compound will continue to be the subject of scientific investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethoxy)aniline typically involves the reaction of 2-chloroaniline with 2,2,2-trifluoroethanol in the presence of a base. A common method includes the use of potassium carbonate as a base and dimethylformamide (DMF) as a solvent. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro-2-(2,2,2-trifluoroethoxy)aniline.

    Reduction: this compound derivatives with modified amino groups.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    2-(2,2,2-Trifluoroethoxy)benzoic acid: Similar structure but with a carboxylic acid group instead of an amino group.

    2-(2,2,2-Trifluoroethoxy)phenol: Contains a hydroxyl group instead of an amino group.

    2-(2,2,2-Trifluoroethoxy)benzaldehyde: Features an aldehyde group in place of the amino group.

Uniqueness

2-(2,2,2-Trifluoroethoxy)aniline is unique due to the presence of both an aniline moiety and a trifluoroethoxy group. This combination imparts distinct chemical properties, such as increased electron-withdrawing effects and enhanced stability, which are not observed in its analogs. These properties make it particularly useful in applications requiring robust and stable compounds.

Properties

IUPAC Name

2-(2,2,2-trifluoroethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO/c9-8(10,11)5-13-7-4-2-1-3-6(7)12/h1-4H,5,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIKIVGTUYSNUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380381
Record name 2-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57946-60-8
Record name 2-(2,2,2-trifluoroethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,2,2-Trifluoroethoxy)aniline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 1-(2,2,2-trifluoroethoxy)-2-nitrobenzene (15 g, 68 mmol), platinum oxide hydrate (100 mg) and absolute ethanol (80 mL) was hydrogenated 18 hours with stirring at 25° C. and 15 psi of pressure. The reaction mixture then was filtered and concentrated. The residue was purified by column chromatography on silica gel eluting with hexane/ethyl acetate (9:1) to give 2-(2,2,2-trifluoroethoxy)aniline (10.4 g, 54.5 mol), m.p. 49°-50° C.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 2
2-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 3
Reactant of Route 3
2-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 4
Reactant of Route 4
2-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 5
Reactant of Route 5
2-(2,2,2-Trifluoroethoxy)aniline
Reactant of Route 6
Reactant of Route 6
2-(2,2,2-Trifluoroethoxy)aniline
Customer
Q & A

Q1: What is the synthetic route for producing 2-(2,2,2-Trifluoroethoxy)aniline as described in the research?

A1: The synthesis of this compound involves a two-step process []:

    Q2: How was the synthesized this compound characterized in the study?

    A2: The researchers used ¹H NMR (Proton Nuclear Magnetic Resonance) and IR (Infrared) spectroscopy to confirm the structure of the synthesized this compound []. These techniques provide information about the hydrogen environments and functional groups present in the molecule, respectively, allowing for structural elucidation.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.